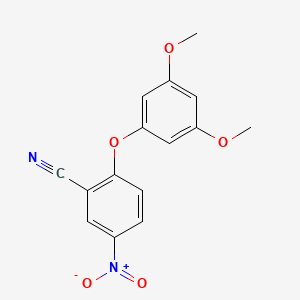
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile is an organic compound that belongs to the class of aryloxybenzonitriles This compound is characterized by the presence of a dimethoxyphenoxy group and a nitrobenzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethoxyphenol with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF). The mixture is heated under an inert atmosphere, usually argon, at elevated temperatures (around 125°C) for several hours to facilitate the nucleophilic aromatic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products Formed
Reduction: 2-(3,5-Dimethoxyphenoxy)-5-aminobenzonitrile.
Oxidation: 2-(3,5-Dihydroxyphenoxy)-5-nitrobenzonitrile.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxyphenol: A precursor in the synthesis of 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzonitrile.
2,3-Dimethoxybenzoic Acid: Another aryloxybenzonitrile with similar structural features.
3-Acetoxy-2-methylbenzoic Acid: Shares the aryloxybenzonitrile core but with different substituents.
Uniqueness
This compound is unique due to the combination of its dimethoxyphenoxy and nitrobenzonitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12N2O5 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxyphenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C15H12N2O5/c1-20-12-6-13(21-2)8-14(7-12)22-15-4-3-11(17(18)19)5-10(15)9-16/h3-8H,1-2H3 |
Clave InChI |
LAEBWZHNBSERBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


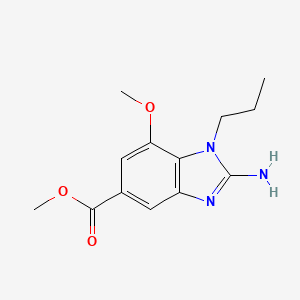
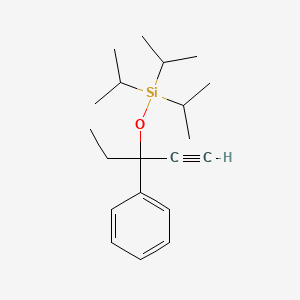
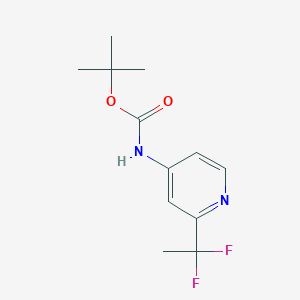
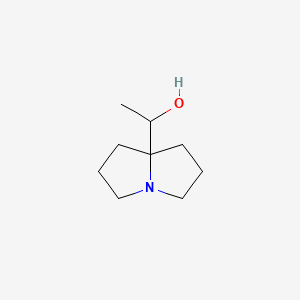
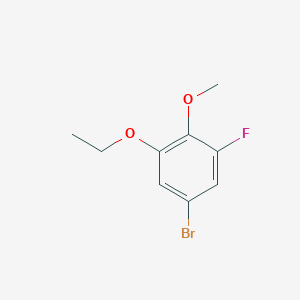
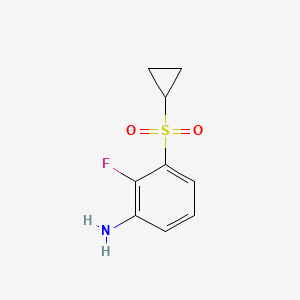
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)

![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
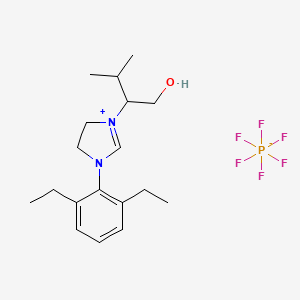
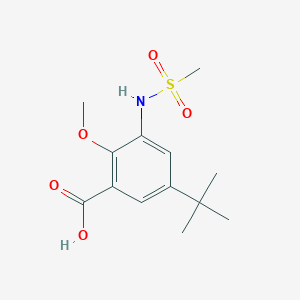
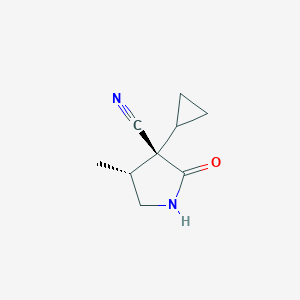
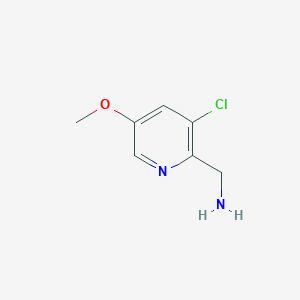
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
